Rolziracetam, chemically known as dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, is a cyclic imide that belongs to the racetam family of compounds [, ]. It is a nootropic drug, a class of substances purported to enhance cognitive function []. Rolziracetam has been investigated in animal models and some clinical trials for its potential to improve memory and cognitive function, particularly in conditions like amnesia and age-related cognitive decline [, , ].
A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, including Rolziracetam, were synthesized and evaluated for their amnesia-reversal properties []. The synthesis process involved exploring structure-activity relationships by modifying ring size, incorporating heteroatoms (sulfur), and introducing alkyl substituents [].
While the precise mechanism of action of Rolziracetam is not fully elucidated, it is believed to modulate neurotransmission within the central nervous system [, ]. Research suggests that it may influence cholinergic, glutamatergic, and GABAergic systems, potentially enhancing neuronal excitability and synaptic plasticity [].
Amnesia Reversal: Studies in mice demonstrated that Rolziracetam reversed amnesia induced by electroconvulsive shock (ECS) []. It also showed promising results in improving performance on delayed-response tasks in aged rhesus monkeys [].
Cognitive Enhancement: Although marketed as a nootropic, clinical evidence supporting its efficacy in humans remains limited []. Further research is needed to establish its therapeutic benefits in various cognitive disorders.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6